N-(4-Iodophenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide
Overview
Description
N-(4-Iodophenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an iodophenyl group, a thiophene ring, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide typically involves multiple steps. One common method starts with the iodination of 4-aminophenol to produce 4-iodophenol . This intermediate is then subjected to a series of reactions, including the formation of a hydrazone with thiophene-2-carbaldehyde and subsequent coupling with a propanamide derivative. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the hydrazone moiety can produce hydrazines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Iodophenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or luminescence.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antibacterial effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: This compound has a similar iodophenyl group and is studied for its potential therapeutic applications.
Uniqueness
N-(4-Iodophenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide is unique due to the presence of both the thiophene ring and the hydrazinecarbonyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-iodophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O2S/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHFTWVLJFNHU-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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